2-Amino-3-iodonaphthalene

Übersicht

Beschreibung

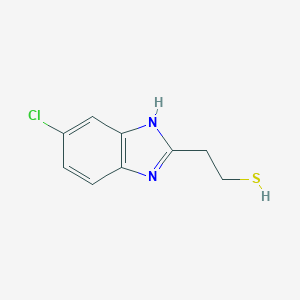

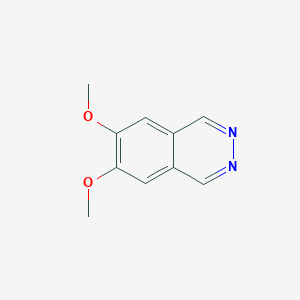

2-Amino-3-iodonaphthalene is a chemical compound with the molecular formula C10H8IN . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with an amino group and an iodine atom attached to the carbon atoms in the 2 and 3 positions respectively .

Synthesis Analysis

The synthesis of 2-Amino-3-iodonaphthalene is not straightforward. A study found that the reaction of 2-naphthylamine with Sodium Iodate/Sodium Sulfite yields exclusively 2-amino-1-iodonaphthalene and not the regioisomer 2-amino-3-iodonaphthalene .Molecular Structure Analysis

The molecular structure of 2-Amino-3-iodonaphthalene consists of a naphthalene core, which is a fused two-ring system, with an amino group (-NH2) attached at the 2nd position and an iodine atom at the 3rd position . The InChI string representation of the molecule isInChI=1S/C10H8IN/c11-9-5-7-3-1-2-4-8 (7)6-10 (9)12/h1-6H,12H2 . Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-3-iodonaphthalene is 269.08 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a complexity of 160 as computed by Cactvs 3.4.8.18 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Variations : 2-Amino-3-iodonaphthalene's synthesis differs from its regioisomer, 2-amino-1-iodonaphthalene, as evidenced by a study demonstrating exclusive production of the latter when reacting 2-naphthylamine with sodium iodate/sodium sulfite (Taldone, Zatorska, & Chiosis, 2012).

- Polarographic Behavior : The polarographic characteristics of organic iodocompounds, including 2-iodonaphthalene, show minimal changes in diffusion current constants across various solvent concentrations, indicating a degree of chemical stability and predictability in electrochemical environments (Ramanathan & Subrahmanya, 1958).

Photophysical and Photochemical Aspects

- Photophysical Properties : Optically detected magnetic resonance (ODMR) studies on 1-iodonaphthalene, a closely related compound, reveal insights into its lowest triplet state, offering a potential framework for understanding similar properties in 2-amino-3-iodonaphthalene (Kothandaraman, Pratt, & Tinti, 1975).

- Photodissociation Dynamics : Time-resolved studies of 1-iodonaphthalene's photodissociation dynamics, following excitation at specific wavelengths, could be extrapolated to understand similar behavior in 2-amino-3-iodonaphthalene (Montero et al., 2010).

Potential Therapeutic Applications

- Biological Interactions : The molecular structure of 2-amino-3-iodonaphthalene and its derivatives show potential as inhibitors of specific enzymes, providing a basis for therapeutic applications in hormone regulation and possibly other medical fields (Piermattey et al., 2022).

Industrial Applications

- Photopolymerization Processes : Derivatives of 1-amino-naphthalene, a structurally similar compound, are used in photopolymerization processes under UV and visible light, suggesting potential industrial applications for 2-amino-3-iodonaphthalene in manufacturing and 3D printing technologies (Hola et al., 2020).

Sensing and Detection Applications

- Selective Sensing of Thiols : A luminescent gold cluster using 2-Iodonaphthalene, a related compound, demonstrates selective thiol detection, indicating potential for 2-amino-3-iodonaphthalene in biochemical sensing and analytical chemistry (Kubavat et al., 2021).

Wirkmechanismus

Target of Action

It is known that this compound is used in the preparation of fluorescent dyes , suggesting that it may interact with light-absorbing molecules or structures within cells.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-3-iodonaphthalene is currently unavailable . It is known that the compound is slightly soluble in water and soluble in organic solvents such as methanol, ethanol, and dichloromethane . This suggests that it may have good bioavailability when administered in an appropriate formulation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-iodonaphthalene . For instance, the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C to maintain its stability . Additionally, safety measures should be taken during its preparation and handling due to its potential environmental toxicity .

Eigenschaften

IUPAC Name |

3-iodonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOTXIGLMDOHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465524 | |

| Record name | 2-AMINO-3-IODONAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-iodonaphthalene | |

CAS RN |

116632-14-5 | |

| Record name | 2-AMINO-3-IODONAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-amino-3-iodonaphthalene interact with its target and what are the downstream effects?

A: 2-amino-3-iodonaphthalene acts as an inhibitor of aldo-keto reductase 1 (AKR1C) enzymes, specifically AKR1C1 and AKR1C2. [] These enzymes play a crucial role in steroid hormone metabolism. By inhibiting AKR1C1 and AKR1C2, 2-amino-3-iodonaphthalene prevents the conversion of dihydrotestosterone (DHT) to 3α and 3β-androstanediols, respectively. This inhibition leads to an accumulation of DHT in androgen-dependent glands. []

Q2: Has 2-amino-3-iodonaphthalene been tested in in vivo models?

A: Yes, the research by [] investigated the effects of 2-amino-3-iodonaphthalene in castrated hamsters. The study found that administering 2-amino-3-iodonaphthalene to these animals did not reduce the weight of the prostate and seminal vesicles, which are androgen-dependent glands. This suggests that the accumulation of DHT caused by the compound's inhibitory action on AKR1C enzymes might counteract the effects of castration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)

![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)

![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)

![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)

![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)